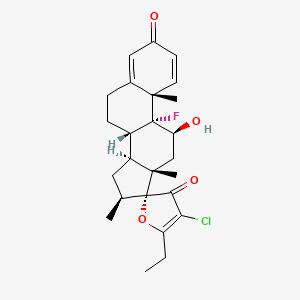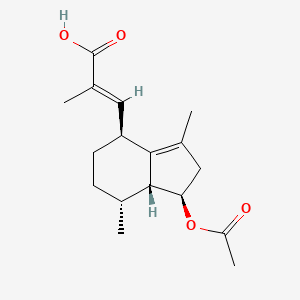
3-Methyl-d3-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-d3-indole (3-MID) is a natural and synthetic compound widely employed in diverse scientific research areas . As a bicyclic aromatic compound, it finds extensive applications, particularly in laboratory experiments . This versatile compound’s unique structure enables it to interact effectively with various biological molecules, making it a valuable tool for comprehending the underlying molecular mechanisms of numerous biological processes .
Synthesis Analysis
3-Methyl-d3-indole can be synthesized via the Fischer indole synthesis . It has been instrumental in investigating proteins’ structure and function, shedding light on critical aspects such as enzyme-substrate interactions and the role of enzymes in metabolic pathways .Molecular Structure Analysis
The molecular weight of 3-Methyl-d3-indole is 134.20 and its molecular formula is C9H6D3N . The 3D structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
3-Methyl-d3-indole has proven to be exceptionally versatile in chemical reactions. It has been instrumental in investigating proteins’ structure and function, shedding light on critical aspects such as enzyme-substrate interactions and the role of enzymes in metabolic pathways .Physical And Chemical Properties Analysis
3-Methyl-d3-indole is a white to off-white solid . It is soluble in Chloroform, DMSO, and Methanol . The melting point is between 93.0 - 96.0°C .Applications De Recherche Scientifique
Protein Structure and Function Studies
3-Methyl-d₃-indole has proven exceptionally valuable in investigating protein structure and function. Researchers use it to shed light on critical aspects such as enzyme-substrate interactions and the role of enzymes in metabolic pathways .
Analytical Chemistry
In analytical chemistry, 3-Methyl-d₃-indole serves as an essential reference standard. It aids in quantifying the analyte in diverse samples, including feces, intestinal contents, and bacterial cultures. Gas chromatography with a nitrogen-phosphorus detector (GC-NPD) is commonly employed for this purpose .
Medicinal Chemistry and Drug Development
Indole compounds, including 3-Methyl-d₃-indole, hold significant promise in drug discovery. Their wide-ranging applications span antiviral, anti-inflammatory, antihypertensive, and anticancer agents. Notably, indole-based drugs target various biological pathways, making them privileged pharmacophores .
Materials Science and Dye Industry
Indoles contribute to materials science and the dye industry. Their unique properties make them valuable for creating functional materials, dyes, and fragrances. 3-Methyl-d₃-indole’s role in these applications underscores its versatility .
Biocatalysis and Enzyme Engineering
Researchers explore 3-Methyl-d₃-indole as a substrate in biocatalytic reactions. By studying its reactivity with enzymes, they gain insights into enzyme mechanisms and develop novel biocatalysts for synthetic transformations .
Synthetic Organic Chemistry
3-Methyl-d₃-indole serves as a building block in synthetic organic chemistry. Its unique substitution pattern allows for diverse functionalization reactions. Researchers leverage it to create complex molecules and explore new synthetic methodologies .
Mécanisme D'action
Target of Action
3-Methyl-d3-indole, like other indole derivatives, interacts with various cellular targets. It has been suggested that these compounds interact with enzymes, bringing about significant changes in metabolic pathways . Indole derivatives are considered “privileged structures” in pharmaceutical chemistry due to their high-affinity binding to many receptors .
Mode of Action
The mode of action of 3-Methyl-d3-indole involves its interaction with its targets, leading to changes in cellular processes. These molecules generally reduce oxidative stress, impede DNA synthesis to influence target cells’ activation, proliferation, and apoptosis, and inhibit proinflammatory cytokines and chemokines .
Biochemical Pathways
3-Methyl-d3-indole affects various biochemical pathways. Indole can be produced from tryptophan by tryptophanase in many bacterial species . Bacterial bioconversion of indole is initiated by oxygenation of indole to 3-hydroxyindole, 2,3-hydroxyindole, 4,5-dihydroxyindole . These changes in metabolic pathways offer researchers valuable information about these complex processes .
Pharmacokinetics
It’s known that indole derivatives are extensively used in the pharmaceutical industries due to their wide spectrum of biological activities
Result of Action
The molecular and cellular effects of 3-Methyl-d3-indole’s action are diverse. As a signaling molecule, it plays a significant role in bacterial physiology, pathogenesis, animal behavior, and human diseases . It’s also known to have anticancer properties, reducing oxidative stress, impeding DNA synthesis, influencing cell activation, proliferation, and apoptosis .
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Methyl-d3-indole involves the introduction of a deuterium atom at the 3-position of the indole ring. This can be achieved by using a deuterated starting material or by introducing deuterium during a specific reaction step. One possible approach involves the use of a deuterated Grignard reagent to react with an appropriate starting material.", "Starting Materials": [ "3-Nitroacetophenone", "Magnesium", "Deuterium oxide", "Ethyl acetate", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether" ], "Reaction": [ { "Step 1": "Preparation of 3-nitroacetophenone", "Reactants": [ "Acetophenone", "Nitric acid", "Sulfuric acid" ], "Products": [ "3-Nitroacetophenone" ] }, { "Step 2": "Preparation of deuterated Grignard reagent", "Reactants": [ "Magnesium", "Deuterium oxide", "Ethyl acetate" ], "Products": [ "Deuterated ethylmagnesium bromide" ] }, { "Step 3": "Reaction of 3-nitroacetophenone with deuterated Grignard reagent", "Reactants": [ "3-Nitroacetophenone", "Deuterated ethylmagnesium bromide" ], "Products": [ "3-Methyl-d3-indole" ] }, { "Step 4": "Purification of 3-Methyl-d3-indole", "Reactants": [ "3-Methyl-d3-indole", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether" ], "Products": [ "Purified 3-Methyl-d3-indole" ] } ] } | |
Numéro CAS |
111399-60-1 |
Nom du produit |
3-Methyl-d3-indole |
Formule moléculaire |
C9H9N |
Poids moléculaire |
134.196 |
Nom IUPAC |
3-(trideuteriomethyl)-1H-indole |
InChI |
InChI=1S/C9H9N/c1-7-6-10-9-5-3-2-4-8(7)9/h2-6,10H,1H3/i1D3 |
Clé InChI |
ZFRKQXVRDFCRJG-FIBGUPNXSA-N |
SMILES |
CC1=CNC2=CC=CC=C12 |
Synonymes |
3-(Methyl-d3)-1H-indole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-[4-(Trifluoroacetyl)piperazin-1-YL]benzaldehyde](/img/structure/B569868.png)
![6-[4-[2-(2-Benzo[b][1,4]benzothiazepin-6-yloxyethoxy)ethyl]piperazin-1-yl]benzo[b][1,4]benzothiazepine](/img/structure/B569872.png)